molecular formula C12H19N5 B1479721 3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2097968-05-1

3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B1479721
CAS No.: 2097968-05-1
M. Wt: 233.31 g/mol
InChI Key: PDYMPOBHANCIGG-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is an organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of the azido group (-N3) in this compound introduces unique reactivity, making it valuable for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole typically involves multistep organic reactions. One potential route involves the alkylation of an indazole derivative with a bromoethane derivative, followed by the conversion of the bromide group to an azide using sodium azide (NaN3). The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN3):

    Copper Catalysts: Used in CuAAC reactions for the formation of triazoles.

    Reducing Agents: Such as hydrogen gas or lithium aluminum hydride (LiAlH4) for the reduction of the azido group.

Major Products Formed

    Triazoles: Formed through CuAAC reactions.

    Amines: Formed through the reduction of the azido group.

Scientific Research Applications

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

    Bioconjugation: The azido group allows for efficient attachment to biomolecules using click chemistry, making it valuable for labeling and tracking proteins and nucleic acids.

    Medicinal Chemistry: Indazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: Used in the synthesis of functional materials, such as polymers and nanomaterials, due to its reactive azido group.

Mechanism of Action

The mechanism of action of 3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole largely depends on the specific application. In bioconjugation, the azido group reacts with alkyne groups to form stable triazole linkages through CuAAC . This reaction is highly specific and efficient, making it ideal for creating bioconjugates and labeled molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Azidoethyl)-1H-indole: Another indole derivative with an azidoethyl group.

    2-(2-Azidoethyl)-5-nitraminotetrazole: A tetrazole derivative with similar azido functionality.

    N,N-Bis(2-azidoethyl)nitramide: A nitramide derivative with two azidoethyl groups.

Uniqueness

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific indazole core structure combined with the azidoethyl group. This combination provides distinct reactivity and potential for diverse applications in bioconjugation, medicinal chemistry, and material science.

Properties

IUPAC Name

3-(2-azidoethyl)-2-propan-2-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-9(2)17-12(7-8-14-16-13)10-5-3-4-6-11(10)15-17/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMPOBHANCIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 3
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 4
Reactant of Route 4
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 5
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 6
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole

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